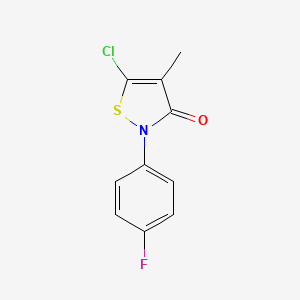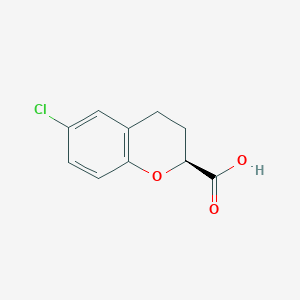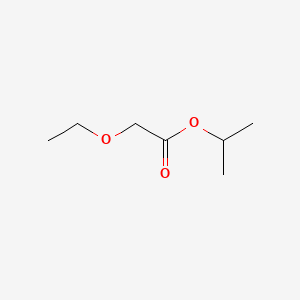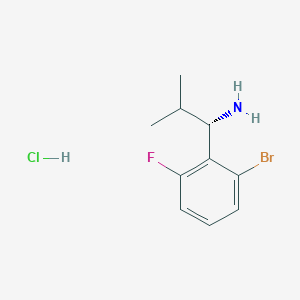
5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one is a chemical compound that belongs to the isothiazolone family. This compound is known for its antimicrobial properties and is often used in various industrial applications to prevent the growth of bacteria and fungi.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride to form an intermediate, which is then cyclized with sulfur and methylating agents under controlled conditions to yield the final product. The reaction conditions often require specific temperatures and solvents to ensure the desired yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the chlorine atom.
Substitution: Substituted derivatives where the chlorine atom is replaced by other functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its antimicrobial properties and potential use in disinfectants.
Medicine: Investigated for its potential therapeutic effects against bacterial and fungal infections.
Industry: Used in the formulation of preservatives for paints, coatings, and personal care products.
Mecanismo De Acción
The antimicrobial activity of 5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one is primarily due to its ability to disrupt the cell membrane of microorganisms. It targets the thiol groups in proteins and enzymes, leading to the inactivation of essential cellular functions and ultimately causing cell death.
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-4-isothiazolin-3-one: Another isothiazolone compound with similar antimicrobial properties.
5-Chloro-2-methyl-4-isothiazolin-3-one: A closely related compound often used in combination with 2-Methyl-4-isothiazolin-3-one for enhanced antimicrobial activity.
Uniqueness
5-Chloro-2-(4-fluorophenyl)-4-methylisothiazol-3(2H)-one is unique due to the presence of the fluorophenyl group, which enhances its antimicrobial efficacy and stability compared to other isothiazolones.
Propiedades
Fórmula molecular |
C10H7ClFNOS |
|---|---|
Peso molecular |
243.69 g/mol |
Nombre IUPAC |
5-chloro-2-(4-fluorophenyl)-4-methyl-1,2-thiazol-3-one |
InChI |
InChI=1S/C10H7ClFNOS/c1-6-9(11)15-13(10(6)14)8-4-2-7(12)3-5-8/h2-5H,1H3 |
Clave InChI |
RTSDGVPDZNJNJA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SN(C1=O)C2=CC=C(C=C2)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2R)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235210.png)

![(1R,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL](/img/structure/B15235231.png)



![tert-butyl N-[(1R,3R,6S)-7-azabicyclo[4.1.0]heptan-3-yl]carbamate](/img/structure/B15235263.png)


![(1R,2S)-1-Amino-1-[4-(difluoromethyl)phenyl]propan-2-OL](/img/structure/B15235277.png)

![1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL](/img/structure/B15235284.png)
